

Spectroscopic and Synthetic Profile of (4-Aminobenzofuran-2-yl)methanol: A Technical Guide

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| Compound of Interest | | |
|----------------------|-----------------------|-----------|
| Compound Name: | (4-Aminobenzofuran-2- | |
| | yl)methanol | |
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Disclaimer: Direct experimental spectroscopic data for **(4-Aminobenzofuran-2-yl)methanol** is not readily available in published literature. The data presented herein is a curated compilation from closely related structural analogs to provide a representative spectroscopic profile for researchers in drug development and organic synthesis.

This technical guide provides a detailed overview of the anticipated spectroscopic characteristics (NMR, IR, MS) of **(4-Aminobenzofuran-2-yl)methanol**. Due to the absence of direct experimental data for the title compound, this report leverages data from structurally similar aminobenzofuran and benzofuran-2-yl-methanol derivatives to construct a predictive spectroscopic profile. Furthermore, a plausible synthetic route and general experimental protocols for the characterization of such molecules are detailed, offering a foundational methodology for researchers.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **(4-Aminobenzofuran-2-yl)methanol** based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for **(4-Aminobenzofuran-2-yl)methanol**



| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|-------------------------|--------------|---|
| ~7.5-7.0 | m | Aromatic protons (H5, H6, H7) |
| ~6.7 | S | Furan proton (H3) |
| ~4.7 | S | Methylene protons (-CH ₂ OH) |
| ~4.5 | br s | Amino protons (-NH ₂) |
| ~3.5 | t | Hydroxyl proton (-OH) |

Solvent: DMSO-d6

Table 2: Predicted ¹³C NMR Spectral Data for **(4-Aminobenzofuran-2-yl)methanol**

| Chemical Shift (δ, ppm) | Assignment |
|-------------------------|-----------------------------------|
| ~155 | C2 (furan) |
| ~150 | C7a (aromatic) |
| ~145 | C4 (aromatic, C-NH ₂) |
| ~128 | Aromatic CH |
| ~125 | Aromatic CH |
| ~120 | Aromatic CH |
| ~115 | C3a (aromatic) |
| ~105 | C3 (furan) |
| ~60 | -CH₂OH |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (4-Aminobenzofuran-2-yl)methanol



| Wavenumber (cm ⁻¹) | Functional Group |
|--------------------------------|--|
| 3400-3200 | O-H stretch (alcohol), N-H stretch (amine) |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| ~1620 | N-H bend (amine) |
| ~1580, 1480 | Aromatic C=C stretch |
| ~1250 | C-O stretch (furan) |
| ~1050 | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for (4-Aminobenzofuran-2-yl)methanol

| m/z | Interpretation |
|-------------------------|-----------------------------|
| [M]+ | Molecular ion peak |
| [M-H ₂ O]+ | Loss of water |
| [M-CH ₂ OH]+ | Loss of hydroxymethyl group |

Experimental Protocols

While a specific protocol for **(4-Aminobenzofuran-2-yl)methanol** is not documented, a general synthetic strategy can be proposed based on established methodologies for related compounds. A plausible route involves the synthesis of a 4-nitrobenzofuran-2-carboxylic acid intermediate, followed by reduction of both the nitro group and the carboxylic acid.

Synthesis of 4-Nitrobenzofuran-2-carboxylic acid

This step can be achieved through the Perkin rearrangement of a corresponding 3-halocoumarin. The reaction is typically carried out in the presence of a base like sodium hydroxide in an alcoholic solvent. Microwave-assisted conditions have been shown to significantly reduce reaction times.



Reduction of 4-Nitrobenzofuran-2-carboxylic acid to (4-Aminobenzofuran-2-yl)methanol

A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) would be required to concurrently reduce the carboxylic acid to a primary alcohol and the nitro group to an amine. The reaction is typically performed at low temperatures and requires careful quenching.

General Spectroscopic Characterization

- NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: IR spectra would be recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an ESI-TOF or similar instrument to confirm the elemental composition.

Workflow and Logical Relationships

The synthesis and characterization of a novel benzofuran derivative like **(4-Aminobenzofuran-2-yl)methanol** follows a structured workflow. This process begins with the synthesis of a suitable precursor, followed by one or more synthetic transformations to yield the target molecule. Purification and subsequent spectroscopic analysis are crucial steps to confirm the structure and purity of the final compound.





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Caption: Synthetic and analytical workflow for a benzofuran derivative.

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